1-ethyl-1H-1,2,3-triazole-4-sulfonamide
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Overview
Description
1-Ethyl-1H-1,2,3-triazole-4-sulfonamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a sulfonamide group. The unique structure of this compound imparts it with significant chemical and biological properties, making it a compound of interest in various fields of scientific research.
Mechanism of Action
Target of Action
1-Ethyl-1H-1,2,3-triazole-4-sulfonamide has been found to exhibit inhibitory effects on several targets. The primary targets include carbonic anhydrase-II enzyme and microbial enzymes . Carbonic anhydrase-II plays a crucial role in maintaining pH balance in the body, while microbial enzymes are essential for the survival and proliferation of microorganisms .
Mode of Action
The compound interacts with its targets through a series of molecular interactions. In the case of carbonic anhydrase-II, the compound exhibits inhibitory potential through direct binding with the active site residues of the enzyme . For microbial enzymes, the compound interacts with them, thereby exerting antibacterial effects .
Biochemical Pathways
The compound’s interaction with carbonic anhydrase-II can affect the enzyme’s function, potentially disrupting the pH balance within cells . When it comes to microbial enzymes, the compound’s interaction can inhibit the normal functioning of these enzymes, thereby affecting the survival and proliferation of the microorganisms .
Result of Action
The compound’s action results in the inhibition of carbonic anhydrase-II and microbial enzymes. This leads to potential disruption in pH balance within cells and inhibition of microbial growth . Some derivatives of the compound have shown moderate inhibition potential against carbonic anhydrase-II enzyme . Moreover, certain compounds have demonstrated good antibacterial activity .
Biochemical Analysis
Biochemical Properties
1-Ethyl-1H-1,2,3-triazole-4-sulfonamide has been found to have significant antibacterial activity . It has been shown to interact with microbial enzymes, exerting its antibacterial effects .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with microbial enzymes . It has been found to have a better docking effect with enzymes and the highest molecular energy, indicating higher reaction activity .
Metabolic Pathways
Triazoles are often seen in experimental drug candidates and approved drugs, suggesting they may be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,3-triazole-4-sulfonamide can be synthesized through several synthetic routes. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is typically carried out in the presence of a copper catalyst, such as copper(I) iodide, and a suitable solvent like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the reaction under continuous flow conditions, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-1,2,3-triazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
1-Ethyl-1H-1,2,3-triazole-4-sulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Ethyl-1H-1,2,3-triazole-4-sulfonamide can be compared with other similar compounds, such as:
1H-1,2,3-Triazole: Lacks the ethyl and sulfonamide groups, making it less versatile in certain applications.
1-Ethyl-1H-1,2,4-triazole: Contains a different triazole ring structure, which can result in different chemical and biological properties.
Sulfonamide Derivatives: Compounds like sulfanilamide, which contain a sulfonamide group but lack the triazole ring, have different mechanisms of action and applications.
Properties
IUPAC Name |
1-ethyltriazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2S/c1-2-8-3-4(6-7-8)11(5,9)10/h3H,2H2,1H3,(H2,5,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPNURRLGSBWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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